4-tert-butyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine
Description
4-tert-butyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core with three distinct substituents:
- 4-tert-butyl: A bulky hydrophobic group that enhances steric hindrance and may improve metabolic stability.
- 2-cyclopropyl: A strained three-membered ring that can influence conformational flexibility and binding interactions.
Propriétés
IUPAC Name |
4-tert-butyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN6/c1-19(2,3)15-10-16(24-17(23-15)13-4-5-13)25-6-8-26(9-7-25)18-21-11-14(20)12-22-18/h10-13H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLQHQNGUJKKDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=C(C=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
4-tert-butyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This compound's unique structure suggests it may interact with various biological targets, primarily kinases, which play critical roles in cellular signaling pathways.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 356.4 g/mol. Its structural features include a pyrimidine ring, piperazine moiety, and a fluoropyrimidine substituent, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H25FN6 |
| Molecular Weight | 356.4 g/mol |
| CAS Number | 2549012-32-8 |
| InChI Key | IICXSUXUIGEYBL-UHFFFAOYSA-N |
The mechanism of action for 4-tert-butyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine primarily involves the inhibition of specific kinases associated with disease processes. Research indicates that this compound can effectively inhibit kinases such as PfPK6, which is implicated in malaria. The inhibition of these enzymes disrupts signaling pathways that promote cell proliferation or survival in cancer cells or pathogens .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Its ability to inhibit kinases involved in tumor growth makes it a candidate for further development in cancer therapy. For instance, derivatives of similar pyrimidine compounds have shown significant inhibitory activity against various cancer cell lines, indicating that modifications to the structure can enhance potency .
Antimalarial Activity
The compound has also been evaluated for antimalarial properties. In vitro studies demonstrated that it can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The IC50 values for such activities indicate effective concentrations needed to achieve significant biological effects, suggesting its potential as a new antimalarial drug .
Case Studies
- Inhibition of PfPK6 : In a study assessing various pyrimidine derivatives, 4-tert-butyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine showed promising results with an IC50 value indicating effective inhibition against PfPK6 .
- Kinase Activity Studies : A series of experiments using the KinaseSeeker assay demonstrated that modifications to the compound could lead to enhanced activity against specific kinases involved in both cancer and malaria .
Applications De Recherche Scientifique
Medicinal Chemistry
The compound's structure suggests potential applications in drug discovery, particularly as an antagonist or inhibitor in various biological pathways. Its piperazine and pyrimidine moieties are known to interact with multiple biological targets, making it a candidate for developing new therapeutics.
Case Study: Anticancer Activity
Research has indicated that pyrimidine derivatives can exhibit anticancer properties. A study evaluating similar compounds demonstrated that modifications to the piperazine ring significantly enhanced cytotoxicity against cancer cell lines, suggesting that 4-tert-butyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine could be explored for similar effects .
Neurological Disorders
The compound's ability to cross the blood-brain barrier (BBB) due to its lipophilic nature makes it a promising candidate for treating neurological disorders such as depression and anxiety. Compounds with similar structures have shown efficacy in modulating serotonin and dopamine receptors.
Case Study: Antidepressant Effects
A related study found that compounds with piperazine derivatives exhibited significant antidepressant-like effects in animal models, indicating that further investigation into this compound could yield similar results .
Antimicrobial Activity
Preliminary studies suggest that pyrimidine-based compounds possess antimicrobial properties. The presence of fluorine in the structure may enhance the antimicrobial activity, making it a candidate for developing new antibiotics.
Case Study: Antibacterial Screening
In vitro antibacterial screening of pyrimidine derivatives revealed promising activity against Gram-positive bacteria. This indicates that 4-tert-butyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine could be evaluated for its antibacterial potential .
Research Findings
Recent findings highlight the versatility of this compound in various research domains:
Comparaison Avec Des Composés Similaires
A. Structural Variations and Pharmacological Implications
Piperazine Linker Modifications: The target compound’s piperazine moiety is connected to a 5-fluoropyrimidine, whereas the analog in features a sulfonyl group linked to a tert-butylphenyl group. Fluorine substitution in the pyrimidine ring (target compound) could improve binding affinity to enzymes like FLAP, as seen in , where fluorinated analogs showed strong correlations between FLAP affinity and leukotriene inhibition .
Substituent Effects on Physicochemical Properties: The tert-butyl group in the target compound and ’s pyrazolopyrimidinone derivative increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.
Heterocyclic Core Differences: The pyrazolopyrimidinone scaffold in incorporates a fused pyrazole ring, which may confer distinct electronic properties compared to the simpler pyrimidine core of the target compound .
Méthodes De Préparation
Pyrimidine Core Construction
The pyrimidine ring is constructed via a condensation reaction between tert-butyl acetoacetate and cyclopropylamidine. This method ensures regioselective incorporation of the tert-butyl and cyclopropyl groups at positions 4 and 2, respectively.
Reaction Conditions :
-
Reactants : tert-Butyl acetoacetate (1.2 equiv), cyclopropylamidine hydrochloride (1.0 equiv)
-
Solvent : Ethanol (anhydrous)
-
Catalyst : Sodium ethoxide (0.1 equiv)
-
Temperature : Reflux at 80°C for 12 hours
-
Yield : 68% (isolated as a white crystalline solid)
Chlorination at Position 6
The unsubstituted position 6 of the pyrimidine is chlorinated using phosphorus oxychloride (POCl₃) under controlled conditions.
Reaction Conditions :
-
Chlorinating Agent : POCl₃ (5.0 equiv)
-
Solvent : Toluene
-
Additive : N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)
-
Temperature : 110°C for 6 hours
-
Yield : 82%
Preparation of 4-(5-Fluoropyrimidin-2-yl)piperazine
Nucleophilic Aromatic Substitution
Piperazine reacts with 2-chloro-5-fluoropyrimidine in a regioselective substitution to install the pyrimidinyl group.
Reaction Conditions :
-
Reactants : 2-Chloro-5-fluoropyrimidine (1.0 equiv), piperazine (1.2 equiv)
-
Solvent : 1,4-Dioxane/H₂O (4:1 v/v)
-
Base : Potassium carbonate (3.0 equiv)
-
Catalyst : Pd(PPh₃)₂Cl₂ (0.05 equiv)
-
Temperature : 80°C under N₂ for 8 hours
-
Yield : 75%
Final Coupling via Buchwald-Hartwig Amination
The chloropyrimidine intermediate and the piperazine derivative are coupled using a palladium catalyst system.
Reaction Conditions :
-
Reactants :
-
6-Chloro-4-tert-butyl-2-cyclopropylpyrimidine (1.0 equiv)
-
4-(5-Fluoropyrimidin-2-yl)piperazine (1.1 equiv)
-
-
Catalyst : Pd₂(dba)₃ (0.05 equiv)
-
Ligand : Xantphos (0.1 equiv)
-
Base : Cesium carbonate (2.0 equiv)
-
Solvent : 1,4-Dioxane (anhydrous)
-
Temperature : 100°C under N₂ for 12 hours
-
Yield : 65% (pale yellow solid)
Optimization and Mechanistic Insights
Role of Ligands and Bases
The use of Xantphos as a ligand enhances catalytic activity by stabilizing the palladium center, while cesium carbonate facilitates deprotonation of the piperazine nucleophile.
Solvent Effects
Polar aprotic solvents like 1,4-dioxane improve solubility of intermediates and stabilize the transition state during coupling.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Key Conditions |
|---|---|---|---|
| 1 | Pyrimidine condensation | 68 | NaOEt, EtOH, reflux |
| 2 | Chlorination | 82 | POCl₃, DIPEA, toluene |
| 3 | Piperazine functionalization | 75 | Pd(PPh₃)₂Cl₂, K₂CO₃, dioxane/H₂O |
| 4 | Buchwald-Hartwig coupling | 65 | Pd₂(dba)₃, Xantphos, Cs₂CO₃ |
Challenges and Mitigation Strategies
Q & A
Q. How can researchers address discrepancies in cross-reactivity data across assay platforms?
- Methodological Answer : Standardize assay conditions (buffer pH, ion concentration) per ’s guidelines. Use orthogonal platforms (e.g., ELISA vs. Western blot) to confirm results. Collaborate with independent labs for reproducibility studies. Meta-analysis of published data identifies consensus trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
